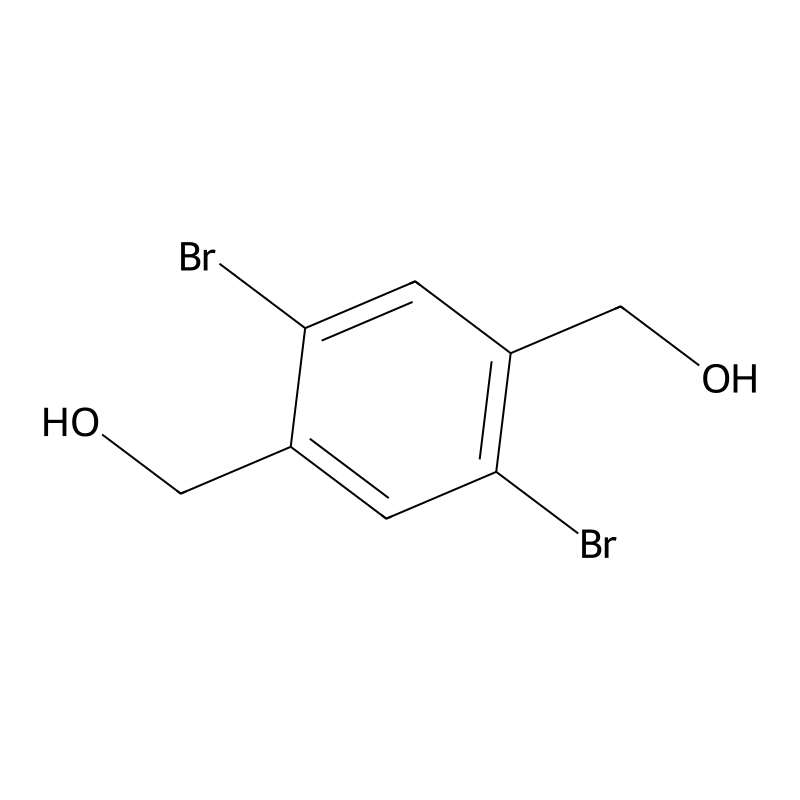(2,5-Dibromo-1,4-phenylene)dimethanol

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
PBDEs, especially commercial decabrominated diphenyl ethers (c-decaBDE), have been widely produced and applied to numerous materials because of their highly effective flame-retardant capabilities . They have been detected in the casing of electrical and electronic equipment, textile materials, automotive interiors, polyurethane foam (PUF) in seat cushions, children’s toys, kitchenware, and other products .
The production of commercial pentaBDE (c-pentaBDE) and commercial octaBDE (c-octaBDE) ended in 2004 because they are persistent, bioaccumulative, and toxic to both humans and the environment, but decaBDE production and use continue .
(2,5-Dibromo-1,4-phenylene)dimethanol is an organic compound with the molecular formula . This compound features two bromine atoms and two hydroxymethyl groups attached to a benzene ring, making it a dibrominated derivative of 1,4-phenylene dimethanol. Its structural formula can be represented as follows:
This compound is notable for its potential applications in various fields, including chemistry, biology, and materials science.
- Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
- Reduction: The bromine atoms can be reduced to yield the corresponding hydrogenated compound.
- Substitution: The bromine atoms can be replaced with other functional groups, such as amino or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
- Oxidizing agents: Potassium permanganate or chromium trioxide for oxidation.
- Reducing agents: Lithium aluminum hydride for reduction.
- Nucleophiles: Amines or alkyl halides for substitution reactions.
Major Products Formed
The products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of the hydroxymethyl groups can yield 2,5-dibromo-1,4-benzenedicarboxylic acid, while substitution of the bromine atoms can produce various substituted derivatives.
Research indicates that (2,5-dibromo-1,4-phenylene)dimethanol and its derivatives exhibit potential biological activities. These include:
- Antimicrobial properties: Some studies suggest effectiveness against various microbial strains.
- Anticancer properties: Preliminary research indicates potential efficacy in inhibiting cancer cell proliferation.
The mechanism of action is believed to involve interactions with specific molecular targets influenced by the compound's bromine and hydroxymethyl functional groups.
The synthesis of (2,5-dibromo-1,4-phenylene)dimethanol typically involves multiple steps:
- Bromination of 1,4-phenylene dimethanol: This step introduces bromine atoms at the 2 and 5 positions of the benzene ring.
- Functionalization: Subsequent reactions may involve further oxidation or substitution to enhance the compound's properties and yield derivatives suitable for specific applications.
Industrial production methods may optimize these steps for higher yields and purity levels.
(2,5-Dibromo-1,4-phenylene)dimethanol has a wide range of applications:
- Chemistry: Used as an intermediate in synthesizing more complex organic molecules and materials.
- Biology: Studied for its potential biological activities in drug development and therapeutic applications.
- Industry: Employed in producing polymers, resins, and other industrial materials due to its unique chemical properties.
The interaction studies of (2,5-dibromo-1,4-phenylene)dimethanol focus on its reactivity with biological molecules and other chemical species. Understanding these interactions is crucial for elucidating its mechanism of action in biological systems and optimizing its use in pharmaceuticals and materials science.
Several compounds share structural similarities with (2,5-dibromo-1,4-phenylene)dimethanol. These include:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 1,4-Dibromo-2,5-dimethylbenzene | Contains two methyl groups instead of hydroxymethyl groups. | |
| 2-Bromo-1,4-benzenediol | Lacks one bromine atom; contains hydroxyl groups. | |
| 2,5-Dimethyl-1,4-benzenediamine | Contains amine functional groups instead of bromines. |
Uniqueness
The uniqueness of (2,5-dibromo-1,4-phenylene)dimethanol lies in its combination of two bromine atoms and two hydroxymethyl groups on a phenylene backbone. This specific arrangement enhances its reactivity and potential applications compared to similar compounds that may lack one or more functional groups or have different substituents altogether.








